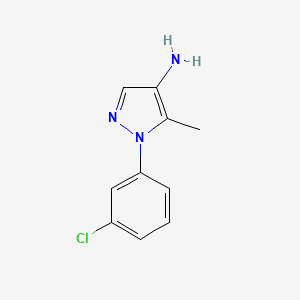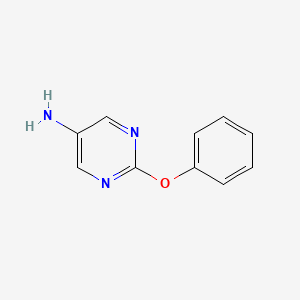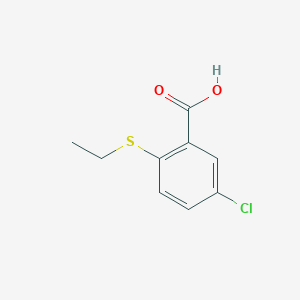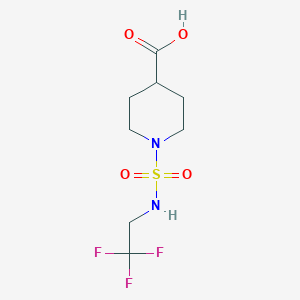
N-(3-(4-bromophenyl)propyl)cyclopropanamine
Overview
Description
“N-(3-(4-bromophenyl)propyl)cyclopropanamine”, also known as BPPC, is a cyclic amine compound. It has a molecular formula of C12H16BrN and a molecular weight of 254.17 g/mol .
Molecular Structure Analysis
The InChI code for “N-(3-(4-bromophenyl)propyl)cyclopropanamine” is1S/C12H16BrN/c1-2-12(14-11-6-7-11)9-4-3-5-10(13)8-9/h3-5,8,11-12,14H,2,6-7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms. Physical And Chemical Properties Analysis
“N-(3-(4-bromophenyl)propyl)cyclopropanamine” has a molecular weight of 254.17 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.Scientific Research Applications
-
Antiulcer Agents
- Field : Pharmaceutical Chemistry
- Application : The compound N-[3-(3-Piperidinomethylphenoxy)propyl]pentacyclo[4.2.0.0 2, 5.0 3, 8.0 4, 7]-octane carboxamide, which has a similar structure, has been synthesized and studied for its antiulcer activity .
- Method : The synthesis involves the creation of highly strained cage compounds such as pentacyclo[4.2.0.0 2, 5.0 3, 8.0 4, 7]-octane .
- Results : The compound showed potent antiulcer activity with very good cytoprotective ability in the HCl·ethanol-treated rat model .
-
Antimicrobial and Antiproliferative Agents
- Field : Medicinal Chemistry
- Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : Some of the synthesized compounds showed promising antimicrobial activity and were found to be active against breast cancer cell line .
-
Biological Activities in Aquatic Organisms
- Field : Aquatic Biology
- Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
- Method : The study investigated the neurotoxic potentials of the B4 compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The study is the first novel research to investigate these potentials .
-
Gas Storage
- Field : Material Science
- Application : A series of copolymerized porous organic frameworks (C-POFs) were synthesized with monomers of tetrakis (4-bromophenyl)methane and tris (4-bromophenyl)amine in different ratios .
- Method : These C-POFs were synthesized by a Yamamoto-type Ullmann cross-coupling reaction .
- Results : These C-POFs exhibit high physicochemical stability, large surface areas, and excellent H2, CH4, and CO2 adsorption properties both at low and high pressures .
-
Antibacterial and Antifungal Activities
- Field : Medicinal Chemistry
- Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : Some of the synthesized compounds showed promising antimicrobial activity .
-
Anticancer Activities
- Field : Oncology
- Application : The same N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were also studied for their anticancer activities .
- Method : The anticancer activity was evaluated against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : Some of the synthesized compounds were found to be the most active ones against the breast cancer cell line .
properties
IUPAC Name |
N-[3-(4-bromophenyl)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-10(4-6-11)2-1-9-14-12-7-8-12/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLIPRPVKDZRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-bromophenyl)propyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



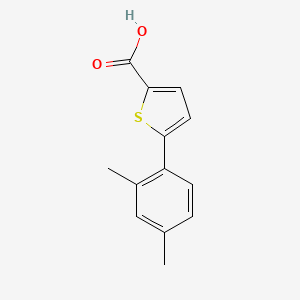


![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

